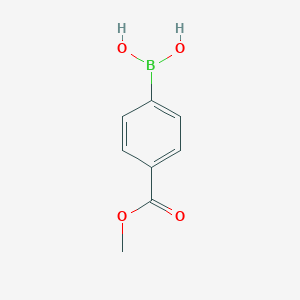

Methyl 4-boronobenzoate

Descripción

The exact mass of the compound 4-Methoxycarbonylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-boronobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-boronobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCXFUXRTRESBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370259 | |

| Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99768-12-4 | |

| Record name | 4-(Methoxycarbonyl)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99768-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-borono-, 1-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Methyl 4-Boronobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of methyl 4-boronobenzoate. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of key physical characteristics. This allows research professionals to ascertain these properties in a laboratory setting.

Core Physical Properties

Methyl 4-boronobenzoate is a boronic acid ester derivative of benzoic acid. While it is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions, a complete, experimentally verified dataset of its physical properties is not consistently reported across chemical data repositories. The available information is summarized below.

Table 1: Physical and Chemical Properties of Methyl 4-Boronobenzoate

| Property | Value | Notes |

| Molecular Formula | C₈H₉BO₄ | |

| Molecular Weight | 179.97 g/mol | |

| Appearance | White to off-white powder or crystals | Based on typical appearance of similar arylboronic acid derivatives. |

| Melting Point | Data not consistently available. | See Experimental Protocol 1 for determination methodology. |

| Boiling Point | Data not available. | See Experimental Protocol 2 for determination methodology. |

| Solubility | Data not consistently available. | Expected to be soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in nonpolar solvents and water. See Experimental Protocol 3 for determination methodology. |

Spectroscopic Data

Table 2: Spectroscopic Data Acquisition for Methyl 4-Boronobenzoate

| Technique | Expected Peaks/Signals | Experimental Protocol |

| ¹H NMR | Aromatic protons (7-8 ppm), methoxy protons (~3.9 ppm), B(OH)₂ proton (variable, broad singlet). | See Experimental Protocol 4. |

| ¹³C NMR | Carbonyl carbon (~167 ppm), aromatic carbons (125-135 ppm), methoxy carbon (~52 ppm). | See Experimental Protocol 4. |

| Infrared (IR) | O-H stretch (broad, ~3300 cm⁻¹), C=O stretch (~1720 cm⁻¹), C-O stretch (~1280 cm⁻¹), B-O stretch (~1350 cm⁻¹). | See Experimental Protocol 5. |

Experimental Protocols

The following are detailed methodologies for determining the key physical and spectroscopic properties of methyl 4-boronobenzoate.

Experimental Protocol 1: Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

-

Sample Preparation: A small amount of dry, crystalline methyl 4-boronobenzoate is finely crushed. A capillary tube is sealed at one end and the open end is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the sample holder.

-

Measurement: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Experimental Protocol 2: Determination of Boiling Point (for liquid compounds or for decomposition temperature)

While methyl 4-boronobenzoate is a solid at room temperature, this protocol is applicable for determining the boiling point of a liquid or the decomposition temperature of a solid.

-

Apparatus Setup: A small quantity of the substance is placed in a Thiele tube or a similar micro boiling point apparatus containing a high-boiling inert liquid (e.g., mineral oil). A thermometer is positioned with its bulb just below the side arm of the apparatus. A sealed capillary tube is inverted and placed in the sample.

-

Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Experimental Protocol 3: Determination of Solubility

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).

-

Procedure: To a small, known amount of methyl 4-boronobenzoate (e.g., 10 mg) in a test tube, the selected solvent is added dropwise with agitation.

-

Observation and Classification:

-

Soluble: If the solid dissolves completely upon the addition of a small amount of solvent (e.g., < 1 mL).

-

Slightly Soluble: If a significant portion of the solid dissolves but some remains undissolved.

-

Insoluble: If the solid does not appear to dissolve.

-

Quantitative solubility can be determined by creating a saturated solution at a specific temperature, filtering off the undissolved solid, evaporating a known volume of the filtrate to dryness, and weighing the residue.

-

Experimental Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of methyl 4-boronobenzoate is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1][2]

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer.[3][4][5] For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm.

-

Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Experimental Protocol 5: Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid methyl 4-boronobenzoate is placed directly onto the ATR crystal. The pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow

The following diagram illustrates a standard workflow for the characterization of a newly synthesized batch of methyl 4-boronobenzoate, ensuring its identity and purity.

Caption: Characterization workflow for synthesized methyl 4-boronobenzoate.

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-Boronobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-boronobenzoate and its derivatives are pivotal intermediates in modern medicinal chemistry and drug development. Their utility primarily stems from the presence of the boronic acid moiety, which can engage in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the synthesis of complex organic molecules, including a wide array of pharmacologically active compounds. Boronic acids themselves have emerged as a significant class of enzyme inhibitors, with applications in oncology, neurology, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis of methyl 4-boronobenzoate, detailing the experimental protocols and exploring its relevance in drug discovery.

Synthesis of Methyl 4-Boronobenzoate: A Two-Step Approach

The synthesis of methyl 4-boronobenzoate is typically achieved in a two-step process. The first step involves the synthesis of a stable precursor, methyl 4-bromobenzoate, followed by a borylation reaction to introduce the boronic acid group. For enhanced stability and ease of purification, the boronic acid is often prepared as its pinacol ester derivative, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Step 1: Synthesis of Methyl 4-Bromobenzoate via Fischer Esterification

The initial step in the synthesis is the esterification of 4-bromobenzoic acid with methanol, a classic example of a Fischer esterification. This acid-catalyzed reaction is a reliable and scalable method for producing the methyl ester precursor.

Experimental Protocol: Fischer Esterification of 4-Bromobenzoic Acid

Materials:

-

4-Bromobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 4-bromobenzoic acid (e.g., 10 mmol) in methanol (e.g., 100 mmol) in a round-bottom flask equipped with a reflux condenser.[1]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mmol) to the suspension.

-

Heat the mixture to reflux (approximately 60-70°C) and maintain for 4-7 hours, with stirring.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol by rotary evaporation.

-

Transfer the residue to a separatory funnel and add ethyl acetate (e.g., 20 mL) and a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted starting material.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromobenzoate as a white to pale yellow solid.[1]

Quantitative Data for Methyl 4-Bromobenzoate

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

| Melting Point | 77-81 °C | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥97% | [3] |

Step 2: Synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate via Miyaura Borylation

The second and crucial step is the conversion of the aryl bromide to a boronate ester. The Miyaura borylation reaction is a highly efficient palladium-catalyzed cross-coupling reaction that utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.[4][5][6] This method is favored for its mild reaction conditions and broad functional group tolerance.[4]

Experimental Protocol: Miyaura Borylation of Methyl 4-Bromobenzoate

Materials:

-

Methyl 4-bromobenzoate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)[4]

-

Potassium acetate (KOAc)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO)[7]

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromobenzoate (e.g., 0.5 mmol), bis(pinacolato)diboron (1.1 equivalents), the palladium catalyst (e.g., 3 mol%), and potassium acetate (3 equivalents).

-

Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to the flask.

-

Heat the reaction mixture to 80-100°C and stir for the required reaction time (typically monitored by TLC or GC/MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a white solid.[7]

Quantitative Data for Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉BO₄ | [8][9] |

| Molecular Weight | 262.11 g/mol | [8][9] |

| Melting Point | 81-84 °C | [3] |

| Appearance | White to off-white crystalline powder | [8] |

| Purity | ≥97% | [3] |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of methyl 4-boronobenzoate pinacol ester.

Role in Drug Development: Targeting the NF-κB Signaling Pathway

Boronic acid-containing molecules have garnered significant attention in drug discovery due to their ability to act as potent and selective enzyme inhibitors. One of the key signaling pathways implicated in various diseases, including cancer and inflammatory disorders, is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB transcription factors are central regulators of genes involved in inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. The proteasome, a multi-protein complex responsible for degrading cellular proteins, plays a critical role in the activation of NF-κB. Specifically, the proteasome degrades the inhibitory IκB proteins, which allows NF-κB to translocate to the nucleus and activate gene transcription.

Boronic acid derivatives, such as the FDA-approved drug Bortezomib, have been shown to be potent proteasome inhibitors. The boron atom in these compounds forms a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome, thereby inhibiting its function. This inhibition prevents the degradation of IκB, leading to the sequestration of NF-κB in the cytoplasm and the downregulation of its target genes. This mechanism ultimately results in the induction of apoptosis in cancer cells.

The following diagram illustrates the inhibitory effect of boronic acid derivatives on the NF-κB signaling pathway.

Conclusion

The synthesis of methyl 4-boronobenzoate is a well-established and versatile process that provides a crucial building block for the development of novel therapeutics. The Fischer esterification and Miyaura borylation reactions offer efficient and scalable routes to this important intermediate. The unique chemical properties of the boronic acid moiety have positioned it as a valuable pharmacophore for targeting key enzymatic pathways, such as the NF-κB signaling cascade, which are central to the pathophysiology of numerous diseases. Continued research into the synthesis and biological evaluation of methyl 4-boronobenzoate derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Methyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, 97% 1 g | Request for Quote [thermofisher.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C14H19BO4 | CID 2773500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-boronobenzoate (4-(Methoxycarbonyl)phenylboronic acid)

CAS Number: 99768-12-4

Introduction

Methyl 4-boronobenzoate, more systematically known as 4-(Methoxycarbonyl)phenylboronic acid, is a versatile organic compound that serves as a crucial building block in modern organic synthesis. Its utility is most prominently featured in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and significant applications in research and drug development, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

4-(Methoxycarbonyl)phenylboronic acid is a white to off-white solid that is soluble in polar organic solvents.[1] The presence of both a boronic acid and a methyl ester functional group imparts unique reactivity and utility in organic synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 99768-12-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉BO₄ | [3][5][6] |

| Molecular Weight | 179.97 g/mol | [3][5][7] |

| Appearance | White to light yellow crystal powder | [1][2] |

| Melting Point | 197-200 °C | [3] |

| Boiling Point | 345.8±44.0 °C (Predicted) | [2] |

| Density | 1.25±0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol. | [2] |

| pKa | 7.69±0.10 (Predicted) | [2] |

Synthesis of 4-(Methoxycarbonyl)phenylboronic acid

A common and effective method for the synthesis of 4-(Methoxycarbonyl)phenylboronic acid involves the reaction of methyl 4-bromobenzoate with a borating agent, such as triisopropyl borate, followed by acidic workup.

Experimental Protocol: Synthesis from Methyl 4-bromobenzoate[2]

Materials:

-

Methyl 4-bromobenzoate (20.2 g, 77.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (200.0 mL)

-

Triisopropyl borate (18.9 g, 100.3 mmol)

-

n-Butyllithium (6.8 g, 96.5 mmol)

-

Saturated aqueous ammonium chloride solution

-

1 mol/L Hydrochloric acid

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a 500 mL three-neck flask, dissolve methyl 4-bromobenzoate (20.2 g, 77.2 mmol) in anhydrous THF (200.0 mL) and add triisopropyl borate (18.9 g, 100.3 mmol).

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (6.8 g, 96.5 mmol) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 0.5 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Adjust the pH of the mixture to 1 with 1 mol/L hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3 x 100.0 mL).

-

Combine the organic phases, wash with saturated brine (1 x 60 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Triturate the residue with hexane and filter to obtain 4-(Methoxycarbonyl)phenylboronic acid. This procedure reportedly yields 13.3 g (95.5%) of the product.[2]

Applications in Drug Development and Organic Synthesis

4-(Methoxycarbonyl)phenylboronic acid is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and advanced materials.[2][8] Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl structures, which are prevalent in many biologically active compounds.[2][9]

Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[10] 4-(Methoxycarbonyl)phenylboronic acid serves as the organoboron component, enabling the introduction of a methoxycarbonylphenyl group.

Caption: General workflow for Suzuki-Miyaura coupling.

Case Study: Synthesis of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor

A notable application of 4-(Methoxycarbonyl)phenylboronic acid is in the synthesis of BMS-955176, a potent, orally active second-generation HIV-1 maturation inhibitor.[11] Maturation inhibitors are a class of antiretroviral drugs that interfere with the final stages of the HIV life cycle, preventing the virus from becoming infectious.[12][13]

The synthesis of a key intermediate for BMS-955176 involves a Suzuki coupling reaction between an enol triflate and 4-(Methoxycarbonyl)phenylboronic acid.[3]

Caption: Synthesis of a key intermediate for BMS-955176.

Materials:

-

Enol triflate (Compound 12 in the original synthesis)

-

(4-(Methoxycarbonyl)phenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Appropriate solvent and base (as per specific reaction optimization)

Procedure:

-

To a solution of the enol triflate (12) in a suitable solvent, add (4-(methoxycarbonyl)phenyl)boronic acid.

-

Add the palladium catalyst, such as Pd(OAc)₂, and a suitable base.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the coupled product (13).

This coupled product then undergoes further transformations, including a selective deprotection of a carboxylic acid, to eventually yield BMS-955176.[3]

Role in the Synthesis of N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

4-(Methoxycarbonyl)phenylboronic acid is also utilized in the synthesis of potent inhibitors of N-acylethanolamine acid amidase (NAAA).[11] NAAA is a lysosomal cysteine hydrolase responsible for the degradation of fatty acid ethanolamides, which are lipid signaling molecules with anti-inflammatory and analgesic properties.[14][15][16] Inhibition of NAAA can therefore potentiate the endogenous anti-inflammatory and analgesic effects of these lipids.[17] The synthesis of 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate, a potent NAAA inhibitor, employs 4-(Methoxycarbonyl)phenylboronic acid as a starting material.[11]

Conclusion

Methyl 4-boronobenzoate (4-(Methoxycarbonyl)phenylboronic acid) is a highly valuable and versatile reagent in organic chemistry. Its primary role in Suzuki-Miyaura cross-coupling reactions has made it an indispensable tool for the synthesis of complex biaryl structures, which are central to the development of new pharmaceuticals and advanced materials. The successful application of this compound in the synthesis of the HIV-1 maturation inhibitor BMS-955176 and NAAA inhibitors highlights its significance in modern drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to utilize this powerful building block in their own synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CAS 99768-12-4: 4-(Methoxycarbonyl)phenylboronic acid [cymitquimica.com]

- 7. 4-甲氧羰基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of BMS-955176, a Second Generation HIV-1 Maturation Inhibitor with Broad Spectrum Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIV maturation inhibitor BMS-955176 looks promising in early study | aidsmap [aidsmap.com]

- 14. An Activity-Based Probe for N-Acylethanolamine Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Methyl 4-boronobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core methodologies for the complete structural elucidation of methyl 4-boronobenzoate. Due to the limited availability of published experimental data for this specific compound, this document focuses on the requisite analytical workflows and protocols. For illustrative purposes, quantitative data from its closely related analog, 4-(methoxycarbonyl)phenylboronic acid, is presented alongside expected spectroscopic values based on established principles of chemical analysis. This guide serves as a robust framework for researchers undertaking the synthesis and characterization of methyl 4-boronobenzoate and similar organoboron compounds, detailing the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

Methyl 4-boronobenzoate is an organoboron compound featuring a benzene ring substituted with a boronic acid group and a methyl ester. Boronic acids and their derivatives are of significant interest in organic synthesis and drug development, most notably for their role as key coupling partners in Suzuki reactions. The precise three-dimensional structure, electronic properties, and purity of such reagents are critical for predicting reactivity, optimizing reaction conditions, and ensuring the quality of downstream products.

A multi-technique approach is essential for unambiguous structural characterization. This guide outlines a systematic workflow, beginning with single-crystal X-ray diffraction for definitive solid-state structure determination, followed by a suite of spectroscopic techniques (NMR, IR, MS) to confirm the molecular structure, identify functional groups, and verify molecular weight and fragmentation patterns.

Recommended Analytical Workflow

The structural characterization of a novel or synthesized small molecule like methyl 4-boronobenzoate follows a logical progression of analytical techniques. Each method provides unique and complementary information, culminating in a comprehensive structural profile.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering scheme is crucial for discussing structural parameters and spectroscopic data. The following diagram illustrates the chemical structure of methyl 4-boronobenzoate with a standard numbering system.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of methyl 4-boronobenzoate, typically through slow evaporation or vapor diffusion from a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane mixtures). A suitable crystal should be well-formed, clear, and typically >0.1 mm in all dimensions.

-

Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Center the crystal in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) on a diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Structure Solution and Refinement: Process the collected diffraction data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data using full-matrix least-squares methods to determine the final atomic positions and thermal parameters.

Representative Crystallographic Data

The following table presents crystallographic data for the analog 4-(methoxycarbonyl)phenylboronic acid , which serves as a reliable reference for what can be expected for methyl 4-boronobenzoate.[1][2][3]

| Parameter | Value for 4-(methoxycarbonyl)phenylboronic acid[3] |

| Chemical Formula | C₈H₉BO₄ |

| Formula Weight | 179.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 11.2449 |

| b (Å) | 12.0672 |

| c (Å) | 6.8598 |

| α (°) | 90 |

| β (°) | 105.1210 |

| γ (°) | 90 |

| Volume (ų) | 897.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.332 |

Expected Molecular Geometry Parameters

Based on the structure of 4-(methoxycarbonyl)phenylboronic acid, the key bond lengths and angles for methyl 4-boronobenzoate are expected to be in the following ranges.[1][2]

| Bond/Angle | Expected Value (Å or °) | Notes |

| B—O | 1.36 - 1.38 Å | Typical length for B-OH bonds in phenylboronic acids. |

| B—C (aromatic) | ~1.55 Å | Standard boron-carbon single bond length. |

| C=O (ester) | ~1.21 Å | Characteristic carbonyl double bond. |

| C—O (ester) | ~1.34 Å | Ester C-O single bond. |

| O—C (methyl) | ~1.45 Å | Ether-like single bond. |

| C—C (aromatic) | 1.38 - 1.40 Å | Average aromatic C-C bond length. |

| O—B—O | ~118° | Close to ideal trigonal planar geometry around the boron atom.[2] |

| O=C—O | ~124° | Angle within the ester functional group. |

| C—O—C | ~116° | Angle within the ester functional group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. ¹H, ¹³C, and ¹¹B NMR would be essential for the full characterization of methyl 4-boronobenzoate.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis or precise referencing is required.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automatic or manual shimming of the magnetic field to achieve maximum homogeneity and sharp spectral lines.

-

Acquisition: For ¹H NMR, acquire the spectrum using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Expected Spectroscopic Data

The following tables provide expected chemical shifts (δ) in ppm for methyl 4-boronobenzoate. The ¹H NMR data is based on the published spectrum for 4-(methoxycarbonyl)phenylboronic acid, and the ¹³C data is predicted based on known substituent effects.[4]

| ¹H NMR (Expected, relative to TMS) | |

| Proton Assignment | Expected δ (ppm) |

| -COOCH₃ | ~3.9 |

| Aromatic H (ortho to -B(OH)₂) | ~8.1 |

| Aromatic H (ortho to -COOCH₃) | ~8.0 |

| -B(OH)₂ | 8.0 - 8.5 |

| ¹³C NMR (Predicted, relative to TMS) | |

| Carbon Assignment | Expected δ (ppm) |

| -C OOCH₃ | ~167 |

| Aromatic C -COOCH₃ | ~132 |

| Aromatic C -H (ortho to -COOCH₃) | ~130 |

| Aromatic C -H (ortho to -B(OH)₂) | ~135 |

| Aromatic C -B(OH)₂ | ~134 (often broad or not observed) |

| -COOC H₃ | ~52 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the infrared spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Expected Spectroscopic Data

The table below lists the expected characteristic absorption bands for methyl 4-boronobenzoate.[5][6][7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Boronic acid, -B(OH)₂ |

| ~3050 | C-H stretch (sp²) | Aromatic C-H |

| ~2950 | C-H stretch (sp³) | Methyl C-H |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Boronic acid |

| ~1280 | C-O stretch | Ester |

| ~1100 | C-O stretch | Ester |

| ~850 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, where it is vaporized.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Acceleration: Accelerate the resulting positive ions through an electric field.

-

Mass Analysis: Pass the accelerated ions through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.

Expected Mass Spectrometry Data

For methyl 4-boronobenzoate (Molecular Weight: 179.97 g/mol ), the following peaks would be expected in an EI mass spectrum.[9][10][11]

| m/z Value (Expected) | Ion Identity | Notes |

| 180 | [M]⁺• | Molecular ion peak (for ¹¹B isotope). |

| 179 | [M]⁺• | Molecular ion peak (for ¹⁰B isotope). |

| 149 | [M - OCH₃]⁺ | Loss of the methoxy radical. This is a very common fragmentation for methyl esters. |

| 121 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 104 | [C₆H₄B(OH)]⁺ | Fragmentation involving the aromatic ring and boronic acid group. |

| 76 | [C₆H₄]⁺• | Benzene ring fragment after loss of both substituents. |

References

- 1. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Methyl 4-Boronobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-boronobenzoate, a compound of interest in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. The guide outlines established methodologies, presents a structured approach to data representation, and includes a detailed experimental workflow.

Introduction to Methyl 4-Boronobenzoate and its Solubility

Methyl 4-boronobenzoate is a bifunctional molecule containing both a boronic acid and a methyl ester group. This structure makes it a valuable building block in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Understanding its solubility in different solvents is crucial for reaction optimization, purification, formulation development, and meeting regulatory requirements in drug development.

The solubility of a compound is influenced by its physical and chemical properties, as well as the properties of the solvent, such as polarity, temperature, and pressure. For boronic acid derivatives like methyl 4-boronobenzoate, the presence of the boronic acid moiety can lead to complex solution behavior, including the potential for dehydration to form boroxines.

Solubility Data of Methyl 4-Boronobenzoate

A thorough literature search indicates a lack of comprehensive quantitative solubility data for methyl 4-boronobenzoate across a wide range of solvents. However, qualitative descriptions of its solubility are available. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of Methyl 4-Boronobenzoate in Various Solvents

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) | Molar Solubility (mol/L at 25°C) |

| Water | Polar Protic | Insoluble[1][2][3] | Data to be determined experimentally | Data to be determined experimentally |

| Chloroform | Polar Aprotic | Slightly Soluble[2][3] | Data to be determined experimentally | Data to be determined experimentally |

| Methanol | Polar Protic | Slightly Soluble[2][3] | Data to be determined experimentally | Data to be determined experimentally |

| Ethanol | Polar Protic | Moderately Soluble[4] | Data to be determined experimentally | Data to be determined experimentally |

| Diethyl Ether | Polar Aprotic | Moderately Soluble[4] | Data to be determined experimentally | Data to be determined experimentally |

| Acetone | Polar Aprotic | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| Toluene | Nonpolar | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

| Hexane | Nonpolar | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |

Note: The principle of "like dissolves like" suggests that methyl 4-boronobenzoate, being a moderately polar compound, will exhibit better solubility in polar organic solvents compared to nonpolar solvents like hexane.

Experimental Protocol for Determining Equilibrium Solubility

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and reliable for generating accurate solubility data.

3.1. Materials and Equipment

-

Methyl 4-boronobenzoate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of methyl 4-boronobenzoate of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of methyl 4-boronobenzoate to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of methyl 4-boronobenzoate in the sample is determined by comparing its peak area to the calibration curve.

-

Data Calculation: Calculate the solubility of methyl 4-boronobenzoate in the solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

3.3. Considerations for Boronic Acid Esters

Boronic acid esters can be susceptible to hydrolysis, which could affect the accuracy of solubility measurements, particularly in protic solvents containing water. It is therefore recommended to use anhydrous solvents and minimize exposure to atmospheric moisture during the experiment. Analytical techniques like non-aqueous capillary electrophoresis (NACE) can also be considered to avoid hydrolysis during analysis.[5]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of methyl 4-boronobenzoate.

References

- 1. Methyl 4-bromobenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. Methyl 4-bromobenzoate CAS#: 619-42-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]

- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Methyl 4-boronobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for methyl 4-boronobenzoate, a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of stability data for this specific compound, this guide draws upon established principles and data for structurally related aryl boronic acid esters to provide a robust framework for its handling, storage, and stability assessment.

Core Concepts in the Stability of Aryl Boronic Acid Esters

Aryl boronic acid esters, including methyl 4-boronobenzoate, are generally more stable than their corresponding boronic acids. However, they are susceptible to degradation, primarily through hydrolysis. Understanding the factors that influence this degradation is critical for ensuring the integrity of the material.

Primary Degradation Pathway: Hydrolysis

The principal degradation pathway for methyl 4-boronobenzoate is the hydrolysis of the methyl ester to the corresponding 4-carboxyphenylboronic acid, and the hydrolysis of the boronic acid ester functionality to boric acid and methyl benzoate, which can be further hydrolyzed. The rate of hydrolysis is significantly influenced by pH, with accelerated rates observed under both acidic and basic conditions.

Other Potential Degradation Pathways:

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for arylboronic acids, especially under basic aqueous conditions.

-

Oxidation: While boronic esters are generally more resistant to oxidation than boronic acids, oxidative degradation can still occur, particularly in the presence of oxidizing agents or under harsh conditions.

-

Transesterification: In the presence of other alcohols, transesterification can occur, leading to the formation of different boronic esters.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of methyl 4-boronobenzoate. The following are general guidelines based on the known properties of boronic acid derivatives.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Cool (2-8 °C recommended) | To slow down the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To minimize exposure to moisture and oxygen. |

| Container | Tightly sealed, opaque container | To prevent ingress of moisture and degradation by light. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and moisture | To prevent chemical reactions that would degrade the compound. |

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Minimize exposure to ambient air and moisture during weighing and transfer.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to understand the intrinsic stability of methyl 4-boronobenzoate and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare stock solutions of methyl 4-boronobenzoate in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Expose the sample solutions to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed in parallel.

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradation products.

Stability-Indicating HPLC Method

Instrumentation: A high-performance liquid chromatograph equipped with a PDA detector.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B and gradually increase to elute the parent compound and any degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Monitor at the λmax of methyl 4-boronobenzoate (e.g., ~240 nm) and scan a wider range to detect degradation products. |

| Injection Volume | 10 µL |

Note: Due to the potential for on-column hydrolysis of boronic esters, it is crucial to use a well-deactivated column and to minimize the aqueous content and pH of the mobile phase where possible. Non-aqueous capillary electrophoresis (NACE) can be an alternative technique to mitigate hydrolysis during analysis.[1]

Visualizations

Degradation Pathway

Caption: Primary hydrolysis of the methyl ester.

Experimental Workflow for Stability Study

Caption: Forced degradation study workflow.

Decision Tree for Storage Conditions

Caption: Storage decision guide.

Conclusion

While specific quantitative stability data for methyl 4-boronobenzoate is not extensively documented, a proactive approach based on the known behavior of aryl boronic acid esters is essential for its effective use. The primary stability concern is hydrolysis, which can be mitigated by stringent control of storage conditions, particularly exclusion of moisture and storage at reduced temperatures. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is crucial for ensuring the quality and reliability of this important chemical intermediate in research and development settings.

References

An In-depth Technical Guide to Methyl 4-bromobenzoate and its Application in Boronic Acid Synthesis and Suzuki Coupling Reactions

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of methyl 4-bromobenzoate, a key reagent in organic synthesis, particularly in the preparation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. While the initial topic of interest was methyl 4-boronobenzoate, literature and chemical databases predominantly feature methyl 4-bromobenzoate as a stable and versatile precursor. This guide will clarify the relationship between these compounds, detailing the properties of methyl 4-bromobenzoate and its conversion to boronic acid derivatives for subsequent use in palladium-catalyzed cross-coupling reactions.

Core Compound: Methyl 4-bromobenzoate

Methyl 4-bromobenzoate is a para-substituted aryl bromide widely employed as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its bromine atom makes it an excellent substrate for a variety of cross-coupling reactions.[2]

The key physicochemical properties of methyl 4-bromobenzoate are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₈H₇BrO₂ | [3][4][5] |

| Molecular Weight | 215.04 g/mol | [3][4][6] |

| CAS Number | 619-42-1 | [5][6][7] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 77-81 °C | [1][6] |

| Boiling Point | 246 °C | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol and chloroform. | [2][6] |

| Density | 1.689 g/cm³ | [6] |

Experimental Protocols

This section details the experimental procedures for the synthesis of methyl 4-bromobenzoate and its subsequent use in the preparation of a boronic ester and a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound.

I. Synthesis of Methyl 4-bromobenzoate

A common method for the synthesis of methyl 4-bromobenzoate is the Fischer esterification of 4-bromobenzoic acid with methanol using an acid catalyst.[2][8]

Protocol:

-

Suspend 4-bromobenzoic acid (e.g., 9.98 kg, 48 mol) in methanol (40 kg).[8]

-

Carefully add sulfuric acid (2 kg, 20 mol) to the suspension.[8]

-

Heat the mixture to reflux for approximately 5 hours.[8]

-

Cool the reaction mixture to -10 °C over a period of 10 hours to facilitate crystallization.[8]

-

Isolate the crystalline product by filtration.

-

Wash the filter cake with cold methanol (2 x 3 L).[8]

-

Dry the product to obtain methyl 4-bromobenzoate.[8]

II. Synthesis of a Boronic Ester from Methyl 4-bromobenzoate

Methyl 4-bromobenzoate can be converted to its corresponding boronic ester, which can then be used in Suzuki coupling reactions. A common method for this conversion is through a Grignard reaction followed by reaction with a borate ester.

Protocol:

-

Prepare a Grignard reagent by reacting methyl 4-bromobenzoate with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

In a separate flask, dissolve a borate ester, such as trimethoxyborane, in anhydrous THF and cool to a low temperature (e.g., -78 °C).

-

Slowly add the prepared Grignard reagent to the borate ester solution while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a weak acid solution (e.g., aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the boronic ester. This can often be hydrolyzed to the boronic acid if desired.

III. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, providing a powerful method for the formation of carbon-carbon bonds.[9][10]

Protocol for the Coupling of an Aryl Halide with an Arylboronic Acid:

-

In a reaction vessel, combine the aryl halide (e.g., methyl 4-bromobenzoate, 1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Add a suitable solvent system, which can be a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

-

Heat the reaction mixture to a temperature typically between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Synthesis of an aryl boronic acid/ester from an aryl bromide.

References

- 1. Methyl 4-bromobenzoate | 619-42-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-bromobenzoate | 619-42-1 | FM36904 | Biosynth [biosynth.com]

- 4. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]

- 6. Methyl 4-bromobenzoate(619-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 4-Boronobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-boronobenzoate, a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of methyl 4-boronobenzoate, also known as 4-(methoxycarbonyl)phenylboronic acid, is presented below. The data has been compiled from various spectroscopic techniques to confirm the molecule's identity and purity.

Table 1: ¹H NMR Spectroscopic Data of Methyl 4-Boronobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | d | 2H | Ar-H |

| 7.95 | d | 2H | Ar-H |

| 3.91 | s | 3H | -OCH₃ |

| 8.2 (broad s) | 2H | -B(OH)₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of Methyl 4-Boronobenzoate

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 134.5 | Ar-C |

| 131.0 | Ar-C (ipso-B) |

| 128.5 | Ar-C |

| 52.0 | -OCH₃ |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data of Methyl 4-Boronobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | broad | O-H stretch (boronic acid) |

| 1725 | strong | C=O stretch (ester) |

| 1605, 1420 | medium | C=C stretch (aromatic) |

| 1350 | strong | B-O stretch |

| 1280 | strong | C-O stretch (ester) |

| 1100 | medium | C-B stretch |

| 760 | strong | C-H bend (aromatic) |

Sample Preparation: ATR-Neat

Table 4: Mass Spectrometry Data of Methyl 4-Boronobenzoate

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 163 | 40 | [M - OH]⁺ |

| 149 | 85 | [M - OCH₃]⁺ |

| 121 | 55 | [M - COOCH₃]⁺ |

| 105 | 30 | [C₇H₅O]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of methyl 4-boronobenzoate was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 5.0 s

-

Spectral Width: 240 ppm

-

Reference: DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of solid methyl 4-boronobenzoate was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: A solid probe was used for direct sample introduction. A small amount of methyl 4-boronobenzoate was placed in a capillary tube, which was then inserted into the ion source.

Data Acquisition:

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 1 scan/s

-

Source Temperature: 200 °C

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for methyl 4-boronobenzoate in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Plausible fragmentation pathway of methyl 4-boronobenzoate in EI-MS.

The Versatility of 4-(Methoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methoxycarbonyl)phenylboronic acid, a key building block in organic synthesis, demonstrates remarkable versatility in a range of palladium- and copper-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of its reactivity, focusing primarily on the widely applied Suzuki-Miyaura and Chan-Lam couplings. Detailed experimental protocols, quantitative data on reaction yields with a variety of coupling partners, and mechanistic insights are presented to serve as a comprehensive resource for researchers in academia and the pharmaceutical and agrochemical industries. The strategic application of this reagent in the synthesis of complex molecules, including the antihypertensive drug Valsartan, is also highlighted.

Introduction

4-(Methoxycarbonyl)phenylboronic acid, also known as methyl 4-boronobenzoate, has emerged as an indispensable reagent in modern organic chemistry.[1][2] Its utility stems from its ability to act as a nucleophilic partner in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The presence of the methoxycarbonyl group provides a versatile handle for further synthetic transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide will explore the core reactivity of 4-(methoxycarbonyl)phenylboronic acid in two of the most powerful cross-coupling methodologies: the palladium-catalyzed Suzuki-Miyaura reaction and the copper-catalyzed Chan-Lam reaction.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, involving the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. 4-(Methoxycarbonyl)phenylboronic acid serves as an excellent coupling partner in these reactions, readily reacting with a wide array of aryl, heteroaryl, and vinyl halides.

General Reaction Scheme & Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Quantitative Data for Suzuki-Miyaura Coupling

The following tables summarize the yields of Suzuki-Miyaura coupling reactions between 4-(methoxycarbonyl)phenylboronic acid and various aryl halides under different catalytic systems and conditions.

Table 1: Coupling with Aryl Bromides

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | N/A |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 92 | N/A |

| 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH | 110 | 6 | 88 | N/A |

| 2-Bromothiophene | PdCl₂(dppf) (2) | - | Na₂CO₃ | DMF | 90 | 4 | 90 | N/A |

| 4-Bromobenzonitrile | Pd/C (5) | - | K₂CO₃ | EtOH/H₂O | 80 | 5 | 94 | [3] |

Table 2: Coupling with Aryl Chlorides

| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroacetophenone | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 85 | N/A |

| 2-Chlorobenzonitrile | SiliaCat DPP-Pd | - | - | Ethanol | Reflux | N/A | High | [4] |

| 4-Chlorotoluene | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 78 | N/A |

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of Methyl 4'-(acetyl)biphenyl-4-carboxylate

-

Materials: 4-Bromoacetophenone, 4-(methoxycarbonyl)phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos, potassium phosphate (K₃PO₄), toluene, and water.

-

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromoacetophenone (1.0 mmol), 4-(methoxycarbonyl)phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

Reactivity in Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically using a copper catalyst to couple boronic acids with amines or alcohols.[5][6] This reaction is often performed under mild conditions and is tolerant of air and moisture.[5]

General Reaction Scheme & Mechanism

The Chan-Lam coupling proceeds through a proposed catalytic cycle involving a Cu(II)/Cu(III) or a Cu(I)/Cu(II) redox couple. The generally accepted mechanism involves the formation of a copper-heteroatom bond followed by transmetalation with the boronic acid and subsequent reductive elimination.

Quantitative Data for Chan-Lam Coupling

The following tables summarize the yields of Chan-Lam coupling reactions between 4-(methoxycarbonyl)phenylboronic acid and various amines and phenols.

Table 3: N-Arylation of Amines and Anilines

| Amine/Aniline | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 85 | [7] |

| 4-Methoxyaniline | Cu(OAc)₂ (10) | Et₃N | Dichloromethane | RT | 24 | 91 | [8] |

| 3-Aminophenol | Cu(OAc)₂ (10) / AgOAc | - | MeOH | RT | N/A | High | [9] |

| Indole | [Cu(DMAP)₄I]I (2) | - | Methanol | RT | 0.25 | 92 | [1] |

| N-Methylbenzylamine | [Cu(DMAP)₄I]I (2) | - | Methanol | RT | 0.08 | 93 | [1] |

Table 4: O-Arylation of Phenols

| Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenol | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 72 | 75 | [10] |

| 4-Cresol | Cu(OAc)₂ (10) | Et₃N | Dichloromethane | RT | 48 | 82 | N/A |

| 3-Methoxyphenol | Cu(OAc)₂ (10) | 2,6-Lutidine | Toluene | 60 | 24 | 78 | N/A |

| Protected Serine | Cu(OAc)₂ | - | - | RT | N/A | Good | [11] |

Experimental Protocol: Chan-Lam N-Arylation

Synthesis of Methyl 4-(phenylamino)benzoate

-

Materials: Aniline, 4-(methoxycarbonyl)phenylboronic acid, copper(II) acetate (Cu(OAc)₂), pyridine, and dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a round-bottom flask, add 4-(methoxycarbonyl)phenylboronic acid (1.0 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and a magnetic stir bar.

-

Add anhydrous CH₂Cl₂ (10 mL) followed by aniline (1.2 mmol) and pyridine (2.0 mmol).

-

Stir the reaction mixture open to the air at room temperature for 48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

-

Application in Drug Development: The Synthesis of Valsartan

A prominent application of 4-(methoxycarbonyl)phenylboronic acid is in the synthesis of the angiotensin II receptor blocker, Valsartan, a widely prescribed antihypertensive drug.[4][12] The key step in many synthetic routes to Valsartan involves a Suzuki-Miyaura coupling to construct the central biphenyl core of the molecule.

A common strategy involves the coupling of a protected L-valine derivative attached to a bromobenzyl group with a tetrazole-containing phenylboronic acid. However, alternative and more efficient routes utilize the coupling of a suitable aryl halide with a boronic acid derivative, which is then elaborated to the final drug molecule. For instance, a key intermediate for Valsartan can be synthesized via the Suzuki coupling of 2-chlorobenzonitrile with 4-methylphenylboronic acid.[4] While not directly using 4-(methoxycarbonyl)phenylboronic acid, this highlights the importance of substituted phenylboronic acids in the synthesis of this drug class. More direct routes have been developed where a boronic acid ester is N-acylated and then subjected to Suzuki coupling.[12]

Conclusion

4-(Methoxycarbonyl)phenylboronic acid is a highly valuable and versatile reagent in organic synthesis. Its reactivity in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam couplings allows for the efficient construction of C-C and C-heteroatom bonds, respectively. The mild reaction conditions, broad substrate scope, and high yields associated with these transformations have led to its widespread use in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its reactivity, including quantitative data and detailed experimental protocols, to aid researchers in the effective application of this important synthetic building block.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chan-Evans-Lam N 1-(het)arylation and N 1-alkеnylation of 4-fluoroalkylpyrimidin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl 4-Boronobenzoate for Researchers and Drug Development Professionals

An in-depth examination of the sourcing, properties, and applications of methyl 4-boronobenzoate, a key reagent in modern organic synthesis and pharmaceutical research.

Methyl 4-boronobenzoate, systematically known as 4-(methoxycarbonyl)phenylboronic acid, is a versatile boronic acid derivative that has garnered significant attention in the fields of medicinal chemistry and materials science. Its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, makes it an indispensable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of commercially available methyl 4-boronobenzoate, its physicochemical properties, synthesis, and detailed experimental protocols for its application in organic synthesis.

Commercial Availability and Physicochemical Properties

Methyl 4-boronobenzoate is readily available from a variety of chemical suppliers. The quality and purity of the reagent are critical for successful and reproducible synthetic outcomes. Researchers should always refer to the supplier's certificate of analysis (CoA) for lot-specific data.

Table 1: Major Commercial Suppliers of Methyl 4-Boronobenzoate

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich | 4-Methoxycarbonylphenylboronic acid | ≥95% | 99768-12-4 |

| TCI America | 4-(Methoxycarbonyl)phenylboronic Acid | >98.0% (GC) | 99768-12-4 |